molecular formula C7H3N3O9 B3060413 3-Hydroxy-2,4,6-trinitrobenzoic acid CAS No. 33927-45-6

3-Hydroxy-2,4,6-trinitrobenzoic acid

Cat. No.: B3060413
CAS No.: 33927-45-6
M. Wt: 273.11 g/mol
InChI Key: MUQNQWRNZSFYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,4,6-trinitrobenzoic acid (CAS 33927-45-6) is a polysubstituted nitroaromatic compound of significant interest in specialized chemical research. With a molecular formula of C 7 H 3 N 3 O 9 and a molecular weight of 273.11 g/mol, its structure features a benzoic acid core integrated with three powerful electron-withdrawing nitro groups and an additional hydroxyl group . This unique arrangement creates a highly electron-deficient aromatic ring, making it a versatile and reactive synthetic intermediate . The primary research value of this compound lies in its application as a key precursor in the synthesis of complex chemical scaffolds, including dyes, pharmaceuticals, and other specialty chemicals . The carboxylic acid and hydroxyl groups offer reactive sites for further functionalization through esterification, etherification, and amidation, while the nitro groups can be selectively reduced to amines . In the field of energetic materials research, the high nitrogen and oxygen content of such nitroaromatic compounds contributes to a high heat of formation, making them candidates for investigating high-energy density materials (HEDMs) . Research trajectories for this compound and its analogs focus on developing safer synthetic routes, detailed physicochemical characterization, and its use as a building block in supramolecular chemistry and materials science . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,4,6-trinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O9/c11-6-3(9(16)17)1-2(8(14)15)4(7(12)13)5(6)10(18)19/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNQWRNZSFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536479
Record name 3-Hydroxy-2,4,6-trinitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40536479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33927-45-6
Record name 3-Hydroxy-2,4,6-trinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for Htnba

Historical and Classical Synthetic Approaches

The classical synthesis of TNBA is centered on the oxidation of the methyl group of 2,4,6-trinitrotoluene (B92697) (TNT). Several oxidizing agents and conditions have been historically employed for this purpose.

The conversion of the methyl group of TNT into a carboxylic acid function is the most common route for producing TNBA. This can be achieved using various strong oxidizing agents.

The oxidation of TNT using a mixture of concentrated nitric and sulfuric acids is a known method for preparing TNBA. orgsyn.org However, this approach is generally considered unsuitable for a standard laboratory setting because the required apparatus can be complex and difficult to manage. orgsyn.org

An analogous industrial process involves the oxidation of TNT using aqueous nitric acid at high temperatures and pressures. unt.eduresearchgate.net Research has shown that optimizing the kinetics of this reaction is critical for achieving a high yield of TNBA. unt.eduresearchgate.net Under specific conditions, the selective oxidation of the methyl group can be favored. For instance, a 70-75% yield of TNBA was achieved with a 35-45% conversion of TNT. unt.eduresearchgate.net If the reaction is allowed to proceed for longer, the primary product can become 1,3,5-trinitrobenzene (B165232), which is formed through the decarboxylation of TNBA. unt.eduresearchgate.net

Table 1: Optimal Conditions for TNBA Production via Nitric Acid Oxidation unt.eduresearchgate.net
ParameterValue
Starting Material2,4,6-Trinitrotoluene (TNT)
Oxidizing Agent80% Nitric Acid
Temperature194 °C
Reaction Time20 minutes
TNT Conversion35-45%
TNBA Yield70-75%

Another classical method for the synthesis of TNBA involves the oxidation of TNT in a nitric acid solution using potassium chlorate (B79027) as the oxidizing agent. orgsyn.org While this method is documented, it has been reported to be difficult to control on a laboratory scale. orgsyn.org The combination of nitric acid and a chlorate salt creates a powerful and potentially hazardous oxidizing mixture, which likely contributes to the difficulties in controlling the reaction rate and ensuring safety. orgsyn.org

A well-documented and more controllable laboratory-scale synthesis of TNBA utilizes the oxidation of TNT with chromic anhydride (B1165640) (or sodium dichromate) suspended in concentrated sulfuric acid. orgsyn.org This procedure is a modification of a patented process and provides a reliable route to TNBA. orgsyn.org

In a typical procedure, technical grade TNT is added to concentrated sulfuric acid with mechanical stirring. orgsyn.org Sodium dichromate is then added portion-wise while maintaining the temperature between 45–55 °C with external cooling. orgsyn.org The mixture becomes thick as the reaction progresses. After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. The reaction mixture is then poured onto crushed ice, causing the insoluble TNBA to precipitate. orgsyn.org The crude product is filtered and washed to remove chromium salts. Further purification involves dissolving the crude acid in a sodium hydroxide (B78521) solution, filtering off any unreacted TNT, and then re-precipitating the TNBA by adding sulfuric acid. orgsyn.org This method can yield 57–69% of the theoretical amount of TNBA. orgsyn.org

Table 2: Representative Laboratory Synthesis of TNBA using Chromic Anhydride Oxidation orgsyn.org
Reactant/ReagentAmount
2,4,6-Trinitrotoluene (technical)360 g (1.6 moles)
Concentrated Sulfuric Acid3600 g (1960 cc)
Sodium Dichromate540 g (1.8 moles)
Reaction Temperature45–55 °C
Reaction Time3-4 hours
Final Yield230–280 g (57-69%)

The synthesis of 2,4,6-trinitrobenzoic acid through the direct nitration or oxynitration of benzoic acid is not a well-documented or commonly used method. The carboxylic acid group on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming substituents to the meta-position. quora.comvedantu.com

Standard nitration of benzoic acid with a mixture of nitric acid and sulfuric acid yields primarily m-nitrobenzoic acid. quora.comtruman.edu Under more forcing conditions, 3,5-dinitrobenzoic acid can be formed as a secondary product. quora.com However, the introduction of a third nitro group to form 2,4,6-trinitrobenzoic acid is not readily achieved through this pathway due to the strong deactivating effect of the existing nitro and carboxyl groups.

The concept of oxynitration, particularly involving mercury catalysts like mercuric nitrate (B79036), has been studied for the conversion of benzene into nitrophenols, such as dinitrophenol and picric acid. dtic.mildtic.mil In these reactions, the proposed mechanism involves the initial mercuration of the aromatic ring, followed by nitration and hydroxylation. However, there is a lack of scientific literature describing the successful application of this method for the synthesis of 2,4,6-trinitrobenzoic acid from benzoic acid. The use of phenyl mercuric nitrate as an intermediate in the direct trinitration of benzoic acid to yield TNBA does not appear to be a viable synthetic route based on available chemical literature.

Oxynitration of Benzoic Acid

Catalytic Oxidation of 2,4,6-Trinitrotoluene (TNT)

The selective oxidation of the methyl group of TNT to a carboxylic acid functionality presents a chemical challenge due to the presence of the highly electron-withdrawing nitro groups on the aromatic ring. Traditional oxidation methods often require harsh conditions and the use of heavy metal oxidants, which can lead to significant environmental pollution. orgsyn.org

A promising, metal-free catalytic system for the aerobic oxidation of TNT to TNBA utilizes N,N',N''-trihydroxyisocyanuric acid (THICA) as the catalyst. researchgate.net This method offers a more environmentally benign alternative to conventional oxidation processes. The reaction is typically carried out in a solution of acetic acid in the presence of nitric acid and molecular oxygen, yielding TNBA with high selectivity and efficiency. researchgate.net

The proposed catalytic cycle begins with the activation of THICA, followed by a hydrogen atom transfer from the methyl group of TNT to the activated catalyst. This initial step is crucial as it initiates the oxidation cascade. researchgate.net

To gain a deeper understanding of the catalytic process, computational chemistry has been employed to elucidate the reaction mechanism at a molecular level. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of the reaction, identifying key intermediates and transition states. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations have been performed to confirm the connection between the identified transition states and their corresponding reactants and products. These calculations trace the minimum energy path along the reaction coordinate, ensuring that each transition state smoothly connects the intended intermediates in the reaction sequence. The IRC analyses have been crucial in validating the proposed multi-step mechanism for the oxidation of TNT to TNBA. researchgate.net

The computational results indicate that the pathway proceeding through the alcohol intermediate is energetically more favorable as it does not consume the catalytically active species, thus saving the energy required for catalyst reactivation. researchgate.net

Interactive Data Table: Calculated Gibbs Free Energy Changes for Key Reaction Stages

Reaction StageReactantsProductsΔG (kcal/mol)
Alcohol to Carboxylic Acid2,4,6-trinitrobenzyl alcohol2,4,6-trinitrobenzoic acid-155
Aldehyde to Carboxylic Acid2,4,6-trinitrobenzaldehyde2,4,6-trinitrobenzoic acid-177

This table presents the calculated Gibbs free energy changes for the two major bifurcated pathways in the THICA-catalyzed oxidation of TNT to TNBA. The data is derived from computational studies. researchgate.net

Advanced Spectroscopic and Structural Characterization of Htnba

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For HTNBA, both ¹H and ¹³C NMR spectroscopy offer critical information regarding the proton and carbon environments, respectively.

The ¹H NMR spectrum of 3-Hydroxy-2,4,6-trinitrobenzoic acid is predicted to be relatively simple due to the high degree of substitution on the benzene (B151609) ring. The key feature would be a single resonance corresponding to the lone aromatic proton.

Aromatic Proton (H-5): The single proton on the aromatic ring is situated between two nitro groups. The strong electron-withdrawing nature of the three nitro groups and the carboxylic acid group would significantly deshield this proton, causing its resonance to appear at a characteristically downfield chemical shift, likely in the range of 8.5-9.5 ppm. The hydroxyl group would have a lesser, though still noticeable, influence on this proton's environment.

Hydroxyl and Carboxylic Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and their chemical shifts are highly dependent on factors such as solvent and concentration. These signals are typically broad and may appear over a wide range, often between 10.0 and 13.0 ppm for the carboxylic acid proton and between 5.0 and 8.0 ppm for the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H-58.5 - 9.5Singlet
Hydroxyl (-OH)5.0 - 8.0 (broad)Singlet
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)Singlet

The ¹³C NMR spectrum provides a detailed map of the carbon framework of HTNBA. Due to the lack of proton-carbon coupling for most carbons in the structure, the spectrum would primarily consist of singlet peaks, each corresponding to a unique carbon environment.

The electron-withdrawing effects of the nitro groups and the carboxylic acid group, along with the electron-donating effect of the hydroxyl group, would lead to a wide dispersion of chemical shifts for the aromatic carbons.

Carboxylic Carbon (C=O): This carbon is expected to resonate at the most downfield position, typically in the range of 165-175 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons would be distinctly influenced by their substituents.

The carbon bearing the carboxylic acid group (C-1) and the carbons bearing the nitro groups (C-2, C-4, C-6) would be significantly deshielded.

The carbon attached to the hydroxyl group (C-3) would be shielded relative to the others due to the electron-donating nature of the hydroxyl group.

The carbon bearing the lone proton (C-5) would also have a distinct chemical shift influenced by the adjacent nitro groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Aromatic C -COOH (C-1)120 - 130
Aromatic C -NO₂ (C-2, C-4, C-6)140 - 155
Aromatic C -OH (C-3)150 - 160
Aromatic C -H (C-5)115 - 125

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure. For this compound (C₇H₃N₃O₉), the molecular weight is 273.11 g/mol . nih.gov

In a mass spectrum of HTNBA, the molecular ion peak ([M]⁺ or [M]⁻ depending on the ionization technique) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule with high accuracy.

Common fragmentation patterns for nitroaromatic compounds often involve the loss of nitro groups (NO₂) and other small molecules like CO and H₂O. The fragmentation of HTNBA could proceed through the loss of one or more nitro groups, followed by decarboxylation (loss of CO₂).

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (approximate)Description
[M]⁻273Molecular Ion
[M-NO₂]⁻227Loss of a nitro group
[M-CO₂]⁻229Loss of carbon dioxide
[M-NO₂-CO₂]⁻183Loss of a nitro group and carbon dioxide

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of HTNBA would display characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. The O-H stretch of the carboxylic acid group would also contribute to a very broad absorption in the 2500-3300 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected in the range of 1700-1725 cm⁻¹.

N-O Stretching (Nitro Groups): The nitro groups give rise to two distinct and strong absorption bands. The asymmetric stretching vibration typically appears in the 1530-1560 cm⁻¹ region, while the symmetric stretching vibration is found in the 1340-1370 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group would likely appear in the 1200-1320 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (very broad)
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725 (strong, sharp)
Nitro (-NO₂)Asymmetric N-O Stretch1530 - 1560 (strong)
Nitro (-NO₂)Symmetric N-O Stretch1340 - 1370 (strong)
Aromatic RingC=C Stretch1450 - 1600 (medium-weak)
Carboxylic Acid/Phenol (B47542)C-O Stretch1200 - 1320

The strong and characteristic absorbance of the nitro groups in the FT-IR spectrum provides a reliable method for monitoring the integrity of the HTNBA molecule. The presence, intensity, and position of the asymmetric and symmetric N-O stretching bands can be used to confirm the presence of the nitro functionalities. Any degradation or chemical transformation involving the nitro groups would lead to a significant change or disappearance of these specific absorption bands, making FT-IR an effective tool for quality control and stability studies of this compound. For instance, the reduction of the nitro groups to amino groups would result in the disappearance of the strong N-O stretching bands and the appearance of N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation, crystal packing, and intermolecular forces.

The molecular conformation of HTNBA is expected to be influenced by significant steric repulsion between the bulky ortho-nitro groups and the adjacent carboxylic acid and hydroxyl groups. nih.gov This steric strain would likely force the carboxyl and nitro groups to twist out of the plane of the benzene ring to minimize unfavorable interactions. nih.gov

The crystal structure of HTNBA would be dominated by a network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the hydroxyl group is also a strong donor. The oxygen atoms of the three nitro groups are effective hydrogen bond acceptors.

Several hydrogen bonding motifs are possible:

Carboxylic Acid Dimer: A common motif where two carboxylic acid groups form a cyclic dimer via two strong O-H···O=C hydrogen bonds.

Chain/Sheet Formation: The hydroxyl group could form hydrogen bonds with the nitro group or the carbonyl oxygen of a neighboring molecule, leading to the formation of one- or two-dimensional chains or sheets. researchgate.net

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl group at C3 and the adjacent nitro group at C2 or C4. dntb.gov.uamdpi.com The existence and strength of such an intramolecular bond would significantly influence the molecule's conformation and its ability to form intermolecular bonds. nih.gov

The interplay between these potential intra- and intermolecular interactions dictates the final, most stable hydrogen-bonding network within the crystal.

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it in a single crystal lattice with another neutral molecule, known as a coformer. HTNBA, with its acidic carboxylic acid and phenol groups, is an excellent candidate for forming co-crystals with organic heterocyclic bases like pyridine, pyrazine, or isonicotinamide. nih.govdergipark.org.tr

The formation of these co-crystals is driven by strong, specific intermolecular interactions, most notably the carboxylic acid-heterocyclic nitrogen heterosynthon . dergipark.org.tr This involves a robust hydrogen bond between the acidic proton of the carboxylic acid and the basic lone pair on the nitrogen atom of the heterocyclic ring. dergipark.org.tr Depending on the difference in acidity (pKa) between HTNBA and the heterocyclic base, this interaction can range from a neutral hydrogen bond to a proton transfer, forming a molecular salt. nih.gov

The investigation into co-crystal formation would involve screening HTNBA with a library of suitable heterocyclic bases using methods like solution evaporation or solid-state grinding. nih.gov Successful co-crystal formation would be confirmed by techniques such as Powder X-ray Diffraction (PXRD), which would show a unique diffraction pattern distinct from the starting materials. dergipark.org.tr

Chemical Reactivity and Transformation Pathways of Htnba

Thermal Decomposition and Decarboxylation Reactions

2,4,6-Trinitrobenzoic acid is susceptible to decomposition upon heating, primarily through a decarboxylation reaction. This process involves the loss of the carboxylic acid group as carbon dioxide.

When heated, 2,4,6-trinitrobenzoic acid undergoes decarboxylation to yield 1,3,5-trinitrobenzene (B165232). wikipedia.org This reaction involves the elimination of the carboxyl group as carbon dioxide (CO2). drugfuture.comnih.gov The process can be described as sublimation with decomposition. drugfuture.com The reaction can be carried out by heating the acid or its sodium salt in various solvents such as water or alcohol. orgsyn.org One method involves refluxing a solution of the acid in water with a small amount of acetic acid at temperatures between 95-98°C. prepchem.comquora.com During this process, 1,3,5-trinitrobenzene separates as a crystalline solid, and the evolution of carbon dioxide gas is observed. prepchem.comquora.com The strong electron-withdrawing nature of the three nitro groups on the benzene (B151609) ring facilitates this decarboxylation process. askfilo.com

The kinetics of the decomposition of 2,4,6-trinitrobenzoic acid have been studied in dioxane-water mixtures. acs.org Research into the decarboxylation of various aromatic carboxylic acids indicates that the reaction rates are influenced by factors such as the solvent and the electronic effects of substituents on the aromatic ring. For instance, studies on substituted benzoic acids show that electron-withdrawing groups can significantly impact the stability of the transition state and thus the rate of CO2 elimination. While detailed kinetic parameters for the thermal decarboxylation of TNBA are not extensively documented in all contexts, the general principles of aromatic decarboxylation suggest that the reaction proceeds via a mechanism stabilized by the nitro groups.

Reduction Chemistry

The nitro groups of 2,4,6-trinitrobenzoic acid are readily reduced to amino groups, opening pathways to various synthetically useful compounds.

The reduction of 2,4,6-trinitrobenzoic acid can effectively convert its three nitro groups into amino groups, forming 2,4,6-triaminobenzoic acid. A common method for this transformation is the use of a metal in an acidic medium, such as granulated tin in the presence of concentrated hydrochloric acid. wikipedia.orgorgsyn.org This reaction is a crucial step in the synthesis of other important chemicals. wikipedia.org

Table 1: Reagents for the Reduction of 2,4,6-Trinitrobenzoic Acid
Starting MaterialReagentsProductSource
2,4,6-Trinitrobenzoic acidTin (Sn), Hydrochloric acid (HCl)2,4,6-Triaminobenzoic acid hydrochloride wikipedia.orgorgsyn.org

2,4,6-Triaminobenzoic acid, produced from the reduction of TNBA, serves as a key intermediate in the synthesis of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.org The process involves the subsequent hydrolysis of the triamino compound. google.comgoogle.com In some procedures, the 2,4,6-triaminobenzoic acid formed during the reduction is not isolated but is directly converted to phloroglucinol by boiling the acidic solution. orgsyn.orggoogle.com This hydrolysis step replaces the three amino groups with hydroxyl groups. Better yields are reported when a dilute solution of triaminobenzoic acid hydrochloride is boiled with water. orgsyn.org This synthetic route, starting from TNBA, is a notable pathway to phloroglucinol. wikipedia.org

The catalytic hydrogenation of 2,4,6-trinitrobenzoic acid (TNBA) has been investigated, primarily using palladium-on-carbon (Pd/C) catalysts in an aqueous phase. lookchem.comnih.gov This method is of interest for the production of triamine derivatives. lookchem.com The main products identified from the complete hydrogenation are 1,3,5-triaminobenzene and, under certain conditions, cyclohexane-1,3,5-trione (B11759072) trioxime. lookchem.comnih.gov

The reaction is complex and can proceed through different pathways. lookchem.com Detailed analysis using NMR spectroscopy has identified various intermediate compounds. lookchem.comnih.gov The course of the reaction and the selectivity for specific products can be influenced by the reaction conditions and catalyst properties. ihcp.ru For instance, research has shown that an increase in the particle size of the supported palladium can enhance the specific catalytic activity and alter the transformation pathway, increasing the formation of the non-aromatic intermediate, cyclohexane-1,3,5-trione trioxime. ihcp.ru

Studies have also found that at high hydrogen pressure (e.g., 0.5 MPa), TNBA can be fully hydrogenated to 1,3,5-triaminobenzene. researchgate.net Further investigation has revealed that under certain catalytic conditions, the 1,3,5-triaminobenzene product can undergo condensation to form a paramagnetic heterocyclic compound. lookchem.comnih.gov The hydrogenation of the sodium salt of TNBA over a 5% Pd/Sibunit catalyst at 323 K and 0.5 MPa has been shown to produce cyclohexane-1,3,5-trione trioxime in high yield (around 70%). researchgate.net

Catalytic Hydrogenation Studies

Oxidation Reactions

The aromatic ring of HTNBA and the related TNBA is highly deactivated towards oxidative attack due to the strong electron-withdrawing effect of the three nitro groups and the carboxylic acid group. Therefore, oxidation reactions of the aromatic ring itself are not common.

However, an important oxidation reaction in the context of this class of compounds is the synthesis of TNBA through the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT). lookchem.comwikipedia.org Various oxidizing agents can be used to convert the methyl group of TNT into a carboxylic acid group, yielding TNBA. This process is a key manufacturing route for nitrobenzoic acids. wikipedia.org For example, oxidation of 4-nitrotoluene (B166481) is the primary method for producing 4-nitrobenzoic acid.

Influence of Nitro Groups on Aromatic Reactivity

The three nitro groups on the HTNBA ring profoundly influence its chemical reactivity. These groups are strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. numberanalytics.comquora.com This withdrawal of electron density has a dual effect on the reactivity of the aromatic ring.

Firstly, it makes the ring electron-deficient, which significantly deactivates it towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation). numberanalytics.comnumberanalytics.comquora.com Electrophiles, which seek out electron-rich areas, are repelled by the electron-poor ring. Any substitution that does occur is directed to the meta positions relative to the existing nitro groups. numberanalytics.com

Conversely, the severe electron deficiency strongly activates the aromatic ring for nucleophilic aromatic substitution. numberanalytics.com The ring is highly susceptible to attack by nucleophiles, which can displace a leaving group (such as one of the nitro groups, under certain conditions). The presence of multiple nitro groups stabilizes the negative charge in the intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction. numberanalytics.com

Table 2: Influence of Nitro Groups on Aromatic Substitution Reactions

Reaction Type Effect of Nitro Groups Rationale
Electrophilic Aromatic Substitution Strong Deactivation The electron-withdrawing nature of the nitro groups reduces the electron density of the aromatic ring, making it less attractive to electrophiles. quora.com
Nucleophilic Aromatic Substitution Strong Activation The nitro groups withdraw electron density, making the ring susceptible to attack by nucleophiles and stabilizing the resulting negatively charged intermediate. numberanalytics.com

Derivatization and Chemical Modification of Htnba

Synthesis of Carboxylic Acid Functional Derivatives

The carboxylic acid group of 3-hydroxy-2,4,6-trinitrobenzoic acid is a key site for chemical modification, allowing for the formation of highly reactive intermediates such as acid chlorides, which can be further converted into a variety of other functional groups, including amides.

Formation of Acid Chlorides (e.g., with SOCl₂, PCl₅)

The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic synthesis, providing a more reactive species for subsequent nucleophilic acyl substitution reactions. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

In the case of this compound, the reaction with thionyl chloride would be expected to proceed via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is a good leaving group, and subsequent attack by a chloride ion results in the formation of the acid chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases. A general mechanism for this type of reaction is well-established in organic chemistry.

Similarly, phosphorus pentachloride can be employed for this conversion. The reaction mechanism involves the attack of the carboxylic acid on PCl₅, leading to the formation of an acyl phosphorane intermediate, which then collapses to the acid chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

Table 1: Common Reagents for Acid Chloride Formation

ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Phosphorus PentachloridePCl₅POCl₃, HCl
Oxalyl Chloride(COCl)₂CO, CO₂, HCl

Synthesis of Amides (e.g., via Ammonia (B1221849), Urea)

Amides are another important class of carboxylic acid derivatives. The direct reaction of a carboxylic acid with ammonia or urea (B33335) is generally a challenging transformation that requires high temperatures and often results in low yields due to the formation of the ammonium (B1175870) carboxylate salt. A more common and efficient method for amide synthesis involves the prior activation of the carboxylic acid, for instance, by converting it to an acid chloride.

The resulting 3-hydroxy-2,4,6-trinitrobenzoyl chloride can then readily react with ammonia or primary/secondary amines in a nucleophilic acyl substitution reaction to afford the corresponding primary, secondary, or tertiary amides. The lone pair of the nitrogen atom in ammonia or an amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Alternatively, methods for the direct conversion of carboxylic acids to amides have been developed. For example, the use of coupling reagents can facilitate this transformation under milder conditions. While specific protocols for the direct amidation of this compound with ammonia or urea are not extensively documented, the principles of amide synthesis suggest that the activated carboxylic acid derivative pathway would be the more viable route. The existence of related compounds, such as 3-nitro-2,4,6-trihydroxybenzamide derivatives, has been noted in the scientific literature, indicating that the formation of amides from similar scaffolds is achievable.

Esterification Reactions

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. This can be achieved through various methods, with the Fischer esterification and reactions involving the acid chloride being the most common.

Preparation of Methyl Esters

The synthesis of methyl 3-hydroxy-2,4,6-trinitrobenzoate can be accomplished through several synthetic routes. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack by the methanol. masterorganicchemistry.comyoutube.comyoutube.com

Another effective method for the preparation of the methyl ester involves the initial conversion of this compound to its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting 3-hydroxy-2,4,6-trinitrobenzoyl chloride can then be reacted with methanol to yield the methyl ester. This two-step process often provides higher yields and avoids the equilibrium limitations of the Fischer esterification. A similar procedure has been successfully employed for the synthesis of methyl 3,5-dinitro-4-hydroxybenzoate, where the corresponding carboxylic acid was first treated with thionyl chloride and then with methanol to afford the methyl ester in good yield.

Table 2: Comparison of Esterification Methods

MethodReagentsKey Features
Fischer EsterificationAlcohol, Acid CatalystEquilibrium reaction; requires excess alcohol. masterorganicchemistry.comyoutube.com
Via Acid ChlorideThionyl Chloride, AlcoholTwo-step process; generally high yielding.

Application in Natural Product Analogue Synthesis (e.g., Sintamil analogues)

Currently, there is no available scientific literature that specifically describes the use of this compound or its esters in the synthesis of Sintamil analogues. Sintamil is a tricyclic antidepressant, and its synthesis typically involves different chemical pathways and starting materials.

Cyclization and Heterocycle Formation

The presence of multiple functional groups on the this compound scaffold provides opportunities for intramolecular reactions to form heterocyclic systems. For instance, a related compound, 3-hydroxy-4-nitrobenzoic acid, has been utilized as a precursor in the synthesis of 2-aryl benzoxazoles. This transformation involves a zinc-methanesulfonic acid mediated intramolecular reductive cyclization. This example demonstrates the potential for the nitro and hydroxyl groups on the aromatic ring to participate in cyclization reactions to form five-membered heterocyclic rings.

While specific examples of cyclization or heterocycle formation directly from this compound are not extensively reported, the principles of heterocyclic synthesis suggest that various transformations could be possible. For example, reduction of a nitro group to an amino group would introduce a new nucleophilic center that could potentially react with the carboxylic acid or other functional groups under appropriate conditions to form various heterocyclic structures. The specific reaction pathways and resulting heterocyclic systems would depend on the chosen reagents and reaction conditions.

Utilization of HTNBA Derivatives in Benzannelated Heterocycle Synthesis

Comparative Analysis with Structurally Related Aromatic Carboxylic Acids

The chemical behavior of this compound is profoundly influenced by the substituents on its aromatic ring. A comparative analysis with structurally similar compounds, such as its halogenated analogues, provides insight into the specific effects of the nitro groups on the molecule's properties and reactivity.

The direct halogenated analogues of HTNBA, 3-Hydroxy-2,4,6-tribromobenzoic acid and 3-Hydroxy-2,4,6-triiodobenzoic acid, serve as excellent compounds for comparison. While sharing the same substitution pattern, the replacement of three nitro groups with three bromine or iodine atoms leads to significant differences in their chemical and physical properties. chemimpex.comchemimpex.com 3-Hydroxy-2,4,6-tribromobenzoic acid is noted for its utility in organic synthesis, where the bromine substituents facilitate various chemical transformations. chemimpex.com 3-Hydroxy-2,4,6-triiodobenzoic acid is particularly valued in medical imaging as a contrast agent due to its high iodine content. chemimpex.com

Below are tables detailing some of the physical and chemical properties of these halogenated analogues.

Table 1: Properties of 3-Hydroxy-2,4,6-tribromobenzoic acid

Property Value Source(s)
CAS Number 14348-40-4 chemimpex.comthermofisher.com
Molecular Formula C₇H₃Br₃O₃ chemimpex.com
Molecular Weight 374.81 g/mol nih.gov
Appearance White to light yellow crystalline powder chemimpex.comthermofisher.com

| Melting Point | 145-148 °C | chemicalbook.comsigmaaldrich.com |

Table 2: Properties of 3-Hydroxy-2,4,6-triiodobenzoic acid

Property Value Source(s)
CAS Number 53279-72-4 chemicalbook.com
Molecular Formula C₇H₃I₃O₃ nih.gov
Molecular Weight 515.81 g/mol nih.gov
Appearance Off-white to yellow powder chemicalbook.com
IUPAC Name 3-hydroxy-2,4,6-triiodobenzoic acid nih.gov

The differences in reactivity between HTNBA and its halogenated analogues are governed by the distinct electronic effects of the nitro (-NO₂) and halo (-Br, -I) substituents.

Inductive vs. Resonance Effects:

Nitro Groups: The -NO₂ group is a powerful electron-withdrawing group. It exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). openstax.org This combination significantly reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution. openstax.org Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution.

Effects on Acidity: The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion.

In HTNBA, the three strongly electron-withdrawing nitro groups effectively delocalize the negative charge of the carboxylate anion, stabilizing it to a great extent. This stabilization increases the acidity of the carboxylic acid significantly. openstax.orglibretexts.org

In the halogenated analogues, the electron-withdrawing inductive effect of the bromine or iodine atoms also stabilizes the carboxylate anion, thereby increasing acidity compared to unsubstituted benzoic acid. libretexts.orglibretexts.org However, the effect is less pronounced than that of the nitro groups. The competing, albeit weaker, electron-donating resonance effect from the halogens slightly counteracts the inductive withdrawal. Therefore, this compound is expected to be a considerably stronger acid than its tri-bromo and tri-iodo counterparts.

Halogenated Benzoic Acid Analogues (e.g., 3-Hydroxy-2,4,6-tribromobenzoic acid, 3-Hydroxy-2,4,6-triiodobenzoic acid)

Divergent Applications (e.g., biochemical reagents vs. energetic materials precursors)

Biochemical Reagents:

The reactivity of the functional groups in HTNBA and its derivatives makes them potential candidates for various biochemical applications. For instance, the carboxylic acid can be coupled to amines, such as the N-terminal of a peptide or an amino-functionalized probe, using standard peptide coupling chemistry. The resulting amide linkage is stable, allowing for the introduction of the highly chromophoric trinitrophenyl group onto biomolecules. This property is analogous to the use of reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA), which is widely used for the quantification of primary amines. The strong absorbance of the trinitrophenyl moiety in the visible spectrum allows for sensitive colorimetric detection.

Furthermore, derivatives of HTNBA could be designed as enzyme inhibitors or probes for studying biological processes. The introduction of specific functionalities through derivatization could allow for targeted binding to the active site of an enzyme, where the nitroaromatic core could act as a reporter group or a reactive handle for covalent modification. The general use of nitroaromatic compounds in biochemical assays suggests that appropriately modified HTNBA derivatives could find utility in this area.

Energetic Materials Precursors:

The high nitrogen content and the presence of multiple nitro groups in HTNBA make it and its derivatives of interest in the field of energetic materials. 2,4,6-Trinitrobenzoic acid (TNBA), a closely related compound lacking the hydroxyl group, is known to be a high explosive. wikipedia.orgnih.gov The introduction of a hydroxyl group in HTNBA is expected to modify its energetic properties, potentially affecting its thermal stability, sensitivity, and explosive performance.

Derivatization of HTNBA can be used to synthesize new energetic materials with tailored properties. For example, esterification of the carboxylic acid group with energetic alcohols (e.g., nitroglycerin, PETN) could lead to the formation of highly energetic esters. Similarly, the formation of salts with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine) can result in energetic salts with improved stability and handling characteristics compared to the parent acid. The reduction of the nitro groups to amino groups, followed by further nitration or diazotization, can also be a pathway to novel energetic compounds. The goal in the design of new energetic materials is often to achieve a high density, a positive oxygen balance, and good thermal stability, all of which can be tuned through chemical modification of a precursor like HTNBA.

Other Nitro- and Hydroxy-Substituted Benzoic Acids

The properties and applications of HTNBA can be better understood by comparing it with other substituted benzoic acids. The nature and position of the substituents on the benzoic acid ring have a profound impact on the chemical and physical properties of the molecule.

3-Methoxy-2-nitrobenzoic Acid:

3-Methoxy-2-nitrobenzoic acid is a derivative of benzoic acid with a methoxy (B1213986) and a nitro group. The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. Their relative positions influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. Unlike HTNBA, which is highly nitrated, this compound has only one nitro group, making it significantly less energetic. Its applications are primarily in organic synthesis as a building block for more complex molecules, including pharmaceuticals and dyes.

2,4,6-Trihydroxybenzoic Acid:

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol (B13840) carboxylic acid, is a polyhydroxy derivative of benzoic acid. The three hydroxyl groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. This compound is a metabolite of certain flavonoids and has been investigated for its potential biological activities, including antioxidant and anti-proliferative effects. In contrast to the highly electron-deficient ring of HTNBA, the electron-rich nature of 2,4,6-trihydroxybenzoic acid makes it a precursor for different classes of compounds, often those with applications in the pharmaceutical and food industries.

The following table provides a comparison of the key properties of these compounds:

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Features
This compoundC₇H₃N₃O₉273.11Multiple nitro groups, hydroxyl group, potential energetic material precursor
3-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.14Single nitro and methoxy groups, synthetic intermediate
2,4,6-Trihydroxybenzoic acidC₇H₆O₅170.12Multiple hydroxyl groups, biologically active, antioxidant

This comparative analysis highlights how the specific substitution pattern on the benzoic acid core dictates the compound's properties and its potential fields of application, ranging from high-energy materials to biologically active compounds.

Theoretical and Computational Chemistry Studies of Htnba

Computational Modeling of Reaction Mechanisms

Understanding how a molecule reacts is fundamental to chemistry. Computational modeling allows for the exploration of reaction pathways, the identification of transient intermediates, and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally.

Computational methods can map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. arxiv.orgethz.ch This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy or energetic barrier, which determines the reaction rate.

For HTNBA, potential reactions of interest include thermal decomposition, which is a critical aspect for nitroaromatic compounds, and electrophilic aromatic substitution. nih.gov DFT studies on the decomposition of picric acid have investigated several initial reaction steps, such as C–NO₂ bond homolysis, nitro-nitrite isomerization (NO₂ → ONO), and intramolecular hydrogen transfer. acs.org These studies calculate the activation energies for each pathway to determine which is most favorable. nih.govacs.org A similar computational approach for HTNBA would elucidate its thermal stability and primary decomposition routes. The presence of the carboxylic acid group might introduce additional pathways, such as decarboxylation.

The simulation of reaction mechanisms involves the precise characterization of all species along the reaction coordinate, including short-lived intermediates and the highest-energy point, the transition state. arxiv.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of bond formation and breakage.

In the context of electrophilic substitution reactions on the HTNBA ring, DFT calculations can model the formation of key intermediates. For instance, in aromatic nitration, the reaction proceeds through the formation of a π-complex, followed by an oriented reaction complex, and then a σ-complex (also known as a Wheland intermediate). researchgate.net Computational studies have successfully elucidated the potential energy surfaces for the nitration of molecules like benzene (B151609) and phenol (B47542), identifying the structures and energies of these intermediates and the transition states separating them. researchgate.net Applying these computational strategies to HTNBA would allow for a detailed mechanistic understanding of its potential further functionalization, predicting the regioselectivity and kinetic feasibility of such reactions.

Intermolecular Interaction Analysis

The properties of a compound in its condensed phases (liquid or solid) are governed by the interactions between its molecules. Computational analysis can quantify these non-covalent interactions, which include hydrogen bonding, dipole-dipole interactions, and dispersion forces.

For HTNBA, several types of intermolecular interactions are expected to be significant. The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors. Computational studies on hydroxybenzoic acids have extensively analyzed the formation of intermolecular hydrogen bonds, which often lead to the formation of dimers or extended chain-like structures in the solid state. nih.govrsc.org In HTNBA, strong hydrogen bonds between the carboxylic acid groups of two molecules to form a dimer motif are highly probable. Additionally, the hydroxyl and nitro groups can participate in further intermolecular hydrogen bonding.

The aromatic rings, rich in π-electrons and influenced by the electron-withdrawing nitro groups, can engage in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are common in nitroaromatic compounds and contribute significantly to their crystal packing and density.

Hydrogen Bonding Propensities and Strengths

The structure of 3-Hydroxy-2,4,6-trinitrobenzoic acid features multiple functional groups capable of participating in hydrogen bonds, which are crucial in defining its crystal structure and interactions with other molecules. Computational models indicate that the HTNBA molecule has two hydrogen bond donors and nine potential hydrogen bond acceptors. guidechem.comnih.gov

The hydrogen bond donors are the acidic proton of the carboxylic acid group (-COOH) and the proton of the hydroxyl group (-OH). The numerous acceptors include the oxygen atoms of the three nitro groups (-NO₂), the carbonyl oxygen of the carboxylic acid group (C=O), and the oxygen of the hydroxyl group (-OH). nih.gov

The arrangement of these groups on the benzene ring allows for the possibility of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Specifically, intramolecular hydrogen bonds can be anticipated between the carboxylic acid group and the adjacent nitro group at the C2 position, as well as between the hydroxyl group at C3 and the neighboring nitro groups at the C2 and C4 positions. The formation of stable five or six-membered rings through such intramolecular interactions can significantly influence the molecule's conformation. quora.com

In a crystalline structure, intermolecular hydrogen bonds are expected to dominate, leading to the formation of complex three-dimensional networks. These interactions can involve self-association, where HTNBA molecules bond with each other, or the formation of heteromolecular synthons with a co-former molecule. The strength and preference of these hydrogen bonds dictate the final crystal packing.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Role Specific Atom(s)
Carboxylic Acid Donor H atom of -COOH
Acceptor O atom of C=O
Acceptor O atom of -OH
Hydroxyl Group Donor H atom of -OH
Acceptor O atom of -OH

Role of Hammett Substitution Constants in Co-crystal Formation

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio, can be guided by principles of crystal engineering. One such guiding principle involves the use of Hammett substitution constants (σ) to predict the likelihood of co-crystal formation between two different carboxylic acids.

The Hammett constant quantifies the electronic effect (both resonance and inductive) of a substituent on a benzene ring. Research has shown that a significant difference in the Hammett constants of the substituents on two potential co-forming molecules often correlates with a higher probability of co-crystal formation. rsc.org This is because a larger difference in electronic properties can lead to a more energetically favorable interaction between the two different molecules (a heterodimer) compared to the interaction between two identical molecules (a homodimer).

For this compound, the aromatic ring is heavily substituted with strongly electron-withdrawing nitro groups (which have large, positive Hammett constants) and an electron-donating hydroxyl group (which has a negative Hammett constant). This electronic landscape makes HTNBA a strong acid and a candidate for forming co-crystals with other aromatic carboxylic acids, particularly those bearing electron-donating groups.

Table 2: Illustrative Prediction of Co-crystal Formation with HTNBA using Hammett Constants

Potential Co-former (Acid) Dominant Substituent Expected Hammett Constant (σ) Sign Predicted Likelihood of Co-crystal formation with HTNBA Rationale
4-Aminobenzoic acid -NH₂ (electron-donating) Negative High Large difference in Hammett constants (opposite signs) favors heterodimer formation. researchgate.net
4-Methoxybenzoic acid -OCH₃ (electron-donating) Negative High Significant difference in electronic character promotes co-crystallization.
Benzoic acid -H (neutral reference) Zero Moderate Moderate difference in Hammett constants.

Environmental Fate and Degradation Pathways of Htnba

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For a compound like HTNBA, the most relevant of these processes are photolysis and hydrolysis.

Photolytic Degradation in Aquatic Environments

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In aquatic systems, sunlight can catalyze the transformation of organic compounds nih.gov. While some nitroaromatics are resistant to direct photolysis from sunlight at wavelengths greater than 290 nm, as is the case for 2,4,6-trinitrobenzoic acid (TNBA), indirect photolysis can occur nih.gov. This process involves other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species like hydroxyl radicals that can then react with the compound nih.gov.

For related compounds like TNT, photodegradation is a known transformation pathway. For instance, studies on the mobility of TNT photodegradation products have identified compounds such as 2-amino-4,6-dinitrobenzoic acid, indicating that photolytic processes can alter the functional groups attached to the aromatic ring nih.gov. It is plausible that HTNBA could undergo similar transformations, potentially involving changes to its nitro, hydroxyl, or carboxylic acid groups when exposed to sunlight in water. The presence of the hydroxyl group on the HTNBA ring, compared to TNBA, may alter its light absorption properties and thus its susceptibility to direct photolysis.

Potential for Hydrolysis

While specific hydrolysis data for HTNBA is not available, the general stability of the aromatic ring and the C-N bonds of the nitro groups suggests a low potential for rapid hydrolysis. However, the presence of multiple electron-withdrawing nitro groups, alongside the hydroxyl and carboxyl groups, creates a complex electronic environment on the aromatic ring that could influence its susceptibility to nucleophilic attack by water, particularly under more extreme pH conditions. Research on aromatic/aliphatic copolyesters has shown that incorporating hydrophilic groups can enhance the degradability of aromatic compounds nih.gov. This suggests that the hydroxyl and carboxyl groups on HTNBA might play a role in its interaction with water, although this is unlikely to be a primary degradation pathway compared to biotic processes.

Biotic Degradation and Biotransformation

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is often the primary mechanism for the breakdown of nitroaromatic compounds in soil and water.

Microbial Degradation Pathways

The most extensively documented microbial transformation pathway for polynitrated aromatic compounds is the sequential reduction of the nitro groups. This process can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions, though it is often more rapid and extensive under anaerobic conditions nih.gov. Microorganisms possess nitroreductase enzymes that catalyze the stepwise reduction of a nitro group (R-NO₂) to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂) researchgate.netnih.gov.

Studies using enzyme preparations from bacteria such as Veillonella alkalescens demonstrated the reduction of a wide array of nitroaromatic compounds, with three moles of hydrogen being consumed for each nitro group reduced to an amino group researchgate.netnih.gov. The reactivity of the nitro groups is influenced by their position and the nature of other substituents on the aromatic ring researchgate.net. Given its structure, it is highly probable that HTNBA undergoes a similar reductive pathway, leading to the formation of various amino-substituted hydroxy-nitrobenzoic acids.

Alternative, though less common, aerobic degradation strategies have also been identified for some nitroaromatics. These can involve dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of a nitro group as nitrite (B80452) nih.govcswab.org.

Assessment of Biodegradation Potential (e.g., Aerobic Conditions)

Highly nitrated aromatic compounds are generally considered recalcitrant, meaning they resist biodegradation and persist in the environment. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring of compounds like HTNBA electronically deficient and thus resistant to the initial electrophilic attack by oxygenase enzymes, which is a critical step in many aerobic degradation pathways cswab.org.

Studies on the closely related 2,4,6-trinitrobenzoic acid (TNBA) support this assessment. When TNBA was exposed to phenol-adapted biological cultures under aerobic conditions, very little oxygen consumption was observed, indicating that it is not readily biodegradable under these conditions nih.gov. Therefore, the potential for the complete aerobic mineralization (breakdown to CO₂ and water) of HTNBA is expected to be low. Biotransformation via the reduction of nitro groups is a more likely fate than mineralization.

Identification of Biotransformation Products in Environmental Samples

To date, there are no published studies that have identified specific biotransformation products of 3-Hydroxy-2,4,6-trinitrobenzoic acid in environmental samples. However, based on the well-established reductive pathway for analogous compounds like TNT and TNBA, a series of potential metabolites can be predicted researchgate.netnih.govresearchgate.net. The initial steps would likely involve the reduction of one, two, and then all three nitro groups to amino groups.

The table below outlines the hypothetical biotransformation products of HTNBA based on this primary reductive pathway.

Parent CompoundPotential Transformation ProductTransformation Step
This compound3-Hydroxy-4-amino-2,6-dinitrobenzoic acidReduction of one nitro group
This compound3-Hydroxy-2-amino-4,6-dinitrobenzoic acidReduction of one nitro group
3-Hydroxy-4-amino-2,6-dinitrobenzoic acid3-Hydroxy-2,4-diamino-6-nitrobenzoic acidReduction of a second nitro group
3-Hydroxy-2-amino-4,6-dinitrobenzoic acid3-Hydroxy-2,4-diamino-6-nitrobenzoic acidReduction of a second nitro group
3-Hydroxy-2,4-diamino-6-nitrobenzoic acid3-Hydroxy-2,4,6-triaminobenzoic acidReduction of the third nitro group

Environmental Mobility and Adsorption Characteristics

The mobility of HTNBA in the environment is fundamentally governed by its interaction with soil and sediment particles. This interaction is heavily influenced by the compound's chemical form, which is dependent on environmental pH, and the composition of the surrounding soil matrix.

The presence of polar functional groups—carboxyl (-COOH), hydroxyl (-OH), and nitro (-NO₂) groups—suggests that multiple interaction mechanisms with soil components are possible. These include:

Partitioning into Soil Organic Matter: The aromatic ring provides a hydrophobic character that can lead to partitioning into the organic fraction of soil.

Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, forming bonds with organic matter and clay surfaces.

Electrostatic Interactions: As an acidic compound, HTNBA can exist in an anionic form, which influences its interaction with charged soil mineral surfaces.

Research on other phenolic acids has shown that soil organic matter plays a crucial role in their sorption. The removal of organic matter from soil has been observed to substantially decrease the sorption affinity for various phenolic acids. nih.gov Furthermore, sorption of phenolic acids is often correlated with soil clay content and is reduced when free metal oxides are removed from the soil. researchgate.net Given these factors, the mobility of HTNBA is expected to be highly dependent on specific soil properties.

Table 1: Factors Influencing the Theoretical Adsorption of HTNBA in Soil

Soil Property Influence on HTNBA Adsorption Rationale
Organic Carbon Content Increased adsorption The aromatic structure of HTNBA can partition into soil organic matter.
Clay Content Increased adsorption Polar functional groups can interact with mineral surfaces of clay.
pH Variable (see section 7.3.2) pH controls the ionization state of HTNBA, which is a primary driver of its mobility.

| Metal Oxides | Increased adsorption | Potential for surface complexation with iron and aluminum oxides. |

HTNBA is an acidic compound due to both its carboxylic acid group and its phenolic hydroxyl group, which is made more acidic by the electron-withdrawing nitro groups. The acid dissociation constant (pKa) determines the proportion of the compound that exists in its neutral (protonated) versus its anionic (deprotonated) form at a given pH. While the exact pKa values for HTNBA are not reported, they are expected to be low, similar to the related compound 2,4,6-trinitrobenzoic acid, which has a pKa of 0.65. wikipedia.orgnih.gov

In most environmental conditions (soil and water pH typically ranging from 5 to 9), HTNBA will exist predominantly in its anionic form. The environmental distribution of ionizable organic compounds is highly dependent on this speciation.

Anionic Form: The deprotonated, anionic form of HTNBA is expected to be highly mobile in soils. Anions generally exhibit weaker adsorption to negatively charged soil colloids (like clay and organic matter) due to electrostatic repulsion. ecetoc.org This leads to a higher potential for leaching into groundwater.

Neutral Form: In highly acidic environments (pH < pKa), a greater fraction of HTNBA would be in its neutral form. The neutral molecule is less water-soluble and would likely adsorb more strongly to soil organic matter. nih.gov

Studies on other acidic compounds confirm that soil adsorption decreases with increasing soil pH because of the greater proportion of the more mobile anionic species. ecetoc.org Therefore, the environmental distribution of HTNBA is critically linked to the pH of the soil and water systems it enters. Anionic species will be more prevalent in water compartments, while the neutral form, if present, would be more associated with soil and sediment.

Persistence in Various Environmental Compartments (Water, Soil)

The persistence of a chemical is a measure of how long it remains in the environment before being broken down. Nitroaromatic compounds as a class are known for their environmental persistence. researchgate.netnih.gov

The presence of multiple nitro groups on the aromatic ring makes HTNBA resistant to degradation. The strong electron-withdrawing nature of these groups deactivates the ring, making it less susceptible to the oxidative enzymes commonly employed by microorganisms for breaking down aromatic compounds. nih.gov The stability of the nitro group itself contributes to the recalcitrant nature of these molecules in both soil and water. nih.gov

Non Clinical Applications and Future Research Directions

Role in Energetic Materials Science

The high nitrogen and oxygen content, characteristic of polynitro aromatic compounds, inherently endows 3-Hydroxy-2,4,6-trinitrobenzoic acid and its derivatives with energetic properties. This has led to its exploration within the field of energetic materials science.

While specific data on this compound as a direct explosive is not extensively published, its close analogue, 2,4,6-Trinitrobenzoic acid (TNBA), is a known high explosive. wikipedia.orgnih.gov This suggests that this compound could serve as a precursor or a key intermediate in the synthesis of more complex and potentially more powerful or specialized energetic materials. The presence of the hydroxyl group offers a reactive site for further chemical modifications, allowing for the tuning of properties such as sensitivity, thermal stability, and explosive performance. For instance, the hydroxyl group can be esterified or etherified to introduce other energetic moieties into the molecule.

The true potential of this compound in energetic materials science likely lies in its derivatives. The carboxyl and hydroxyl groups provide avenues for the synthesis of a variety of energetic salts, esters, and coordination polymers. The formation of salts with nitrogen-rich cations or metallic ions can lead to new compounds with tailored energetic characteristics. For example, the reaction with amines can produce energetic salts with improved stability or performance.

The thermal decomposition behavior of such compounds is a critical factor in their application as energetic materials. Studies on related compounds, such as 3,4,5-trihydroxybenzoic acid (gallic acid), have shown that thermal decomposition occurs in distinct stages, including dehydration and decarboxylation. upm.edu.my A similar, albeit more energetic, decomposition pathway could be expected for this compound, likely proceeding at lower temperatures due to the presence of the nitro groups which weaken the C-C and C-H bonds in the aromatic ring. The initial decomposition temperature and the amount of energy released are key parameters that would need to be determined for any new derivative.

Compound/Derivative Potential Energetic Application Key Structural Feature for Energetic Properties
This compoundPrecursor for melt-castable explosivesPolynitrated aromatic ring
Metal salts of the acidPrimary explosives or pyrotechnicsIonic bonding and high nitrogen/oxygen content
Energetic estersPlastic-bonded explosives (PBXs)Covalent bonding of additional energetic groups
Coordination polymers"Green" primary explosivesCoordination of metal ions with energetic ligands

Material Science Applications

The reactivity of its functional groups also makes this compound a candidate for incorporation into advanced materials, imparting unique properties to polymers and other macromolecules.

The presence of both a carboxylic acid and a hydroxyl group allows this compound to act as a monomer or a modifying agent in the synthesis of various high-performance polymers. For instance, it can be incorporated into polyesters, polyamides, or epoxy resins. rsc.orgresearchgate.netresearchgate.net The rigid, nitro-substituted aromatic core would be expected to enhance the thermal stability and mechanical strength of the resulting polymer. The nitro groups can also increase the polymer's resistance to flame and chemical degradation.

For example, in the synthesis of polyamides, the carboxylic acid group can react with diamines to form amide linkages, incorporating the trinitrophenyl group as a pendant moiety or as part of the polymer backbone. researchgate.net Similarly, the hydroxyl group can react with diisocyanates to form polyurethanes or with epoxides to create specialty epoxy resins with high thermal stability. researchgate.net

Polymer Type Role of this compound Anticipated Modified Property
PolyamidesMonomer or co-monomerIncreased thermal stability, flame retardancy
PolyestersMonomer or co-monomerEnhanced mechanical strength, chemical resistance
Epoxy ResinsCuring agent or modifierHigher glass transition temperature, improved durability

The functional groups of this compound and its analogues are well-suited for the functionalization of nanomaterials like graphene oxide (GO). GO possesses a surface rich in oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, which can be chemically modified. mdpi.com Phenolic compounds can interact with the GO surface through hydrogen bonding and π-π stacking interactions. nih.gov

Furthermore, the carboxylic acid group of analogues can be used to covalently bond the molecule to the GO surface through esterification or amidation reactions, after appropriate activation. This functionalization can be used to tune the electronic and chemical properties of graphene, opening up possibilities for its use in sensors, catalysts, and composites. For example, a graphene oxide composite functionalized with 3-amino-5-mercapto-1,2,4-triazole (B94436) has been shown to be effective in the removal of p-nitrophenol from wastewater, indicating the potential for nitrophenolic acid-functionalized graphene in environmental remediation. mdpi.comnih.gov

Broad Organic Synthesis Utility

Beyond its applications in energetic materials and polymers, this compound is a versatile building block in organic synthesis. The differential reactivity of its functional groups allows for selective transformations, leading to a wide range of derivatives.

The carboxylic acid group can undergo standard reactions such as esterification and conversion to an acid chloride. Fischer esterification, for instance, involves the reaction with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comlibretexts.org The hydroxyl group can be alkylated or acylated to introduce various other functionalities.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important reaction for aromatic carboxylic acids. wikipedia.org For 2,4,6-trinitrobenzoic acid, heating leads to decarboxylation to form 1,3,5-trinitrobenzene (B165232). wikipedia.org A similar reaction could be anticipated for the 3-hydroxy derivative, providing a route to 2,4,6-trinitrophenol (picric acid), another important energetic material.

The nitro groups themselves can also be chemically transformed. For instance, reduction of the nitro groups can lead to the corresponding amino compounds, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The hydrogenation of 2,4,6-trinitrobenzoic acid over a palladium-on-carbon catalyst has been shown to yield 1,3,5-triaminobenzene. nih.gov

Reaction Type Functional Group Involved Potential Product Class
EsterificationCarboxylic acidEsters
AcylationHydroxylEsters
DecarboxylationCarboxylic acidNitrophenols
ReductionNitro groupsAminophenols, aminobenzoic acids

Intermediate for Complex Organic Molecules

This compound (HTNBA) possesses a unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and three nitro groups on a benzene (B151609) ring—that makes it a valuable, albeit specialized, intermediate in the synthesis of more complex organic molecules. Its reactivity is largely dictated by these groups, allowing for a variety of chemical transformations.

The reactivity of HTNBA can be compared to its well-studied analogue, 2,4,6-trinitrobenzoic acid (TNBA). TNBA is known to undergo decarboxylation upon heating to yield 1,3,5-trinitrobenzene (TNB), a foundational molecule in the study of explosives and charge-transfer complexes. wikipedia.orgorgsyn.org It is plausible that HTNBA could undergo a similar thermal decarboxylation to produce 2,4,6-trinitrophenol (picric acid), another compound of significant industrial and historical importance.

Furthermore, reduction of the nitro groups on the aromatic ring opens pathways to amino-substituted compounds. For instance, the reduction of TNBA with tin is a known route to 2,4,6-triaminobenzoic acid, which itself serves as a precursor to the versatile chemical phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.org Applying this synthetic logic, the controlled reduction of HTNBA could yield various amino-hydroxy-benzoic acid derivatives, which are key structural motifs in certain dyes, pharmaceuticals, and polymers. The stepwise nucleophilic substitution of the nitro groups offers another route to create multifunctional aromatic compounds. researchgate.net

The presence of both a hydroxyl and a carboxylic acid group allows for sequential or selective reactions such as esterification, etherification, and acylation, enabling the integration of the HTNBA core into larger, more complex molecular architectures. These characteristics position HTNBA as a potential precursor for the synthesis of specialized polymers, energetic materials, and novel heterocyclic systems.

Emerging Research Avenues

The unique substitution pattern of this compound presents several promising avenues for future research, particularly in the creation of novel materials and the development of more efficient synthetic methodologies.

Exploration of Novel HTNBA Derivatives with Tunable Properties

The functional groups of HTNBA serve as reactive handles for the synthesis of a wide array of new derivatives with potentially tunable properties. The systematic modification of this core structure could lead to compounds with tailored electronic, physical, and biological characteristics.

Research into related nitroaromatic compounds demonstrates the potential of this approach. For example, derivatives of 3-nitro-2,4,6-trihydroxybenzamide have been investigated as photosynthetic electron transport inhibitors, indicating that the nitro-hydroxy-aromatic scaffold can be a basis for developing bioactive molecules. nih.govresearchgate.net Similarly, novel nitrofluoroquinolone derivatives have shown antimicrobial properties. mdpi.com

The exploration of HTNBA derivatives could focus on several key areas:

Energetic Materials: The high nitrogen and oxygen content makes the HTNBA scaffold a candidate for developing new energetic materials. By forming salts, esters, or amides, researchers could fine-tune properties such as thermal stability, sensitivity, and explosive performance.

Chromogenic and Fluorogenic Probes: Nitroaromatic compounds are often highly colored and can exhibit fluorescence. Derivatives of HTNBA could be synthesized to act as sensors or labels for detecting specific analytes or for use in biological imaging. mdpi.com

Functional Polymers: The di-functionality of the hydroxyl and carboxylic acid groups allows HTNBA to be used as a monomer in polymerization reactions. The resulting polymers could possess enhanced thermal stability or specific optical properties due to the presence of the electron-withdrawing nitro groups.

The potential modifications and their expected impact on the properties of HTNBA derivatives are summarized in the table below.

Derivative ClassSynthetic ModificationPotential Tunable Property
Esters/Amides Reaction at the carboxylic acid groupSolubility, thermal stability, biological activity
Ethers Reaction at the hydroxyl groupLipophilicity, molecular packing in crystals
Amino Derivatives Reduction of one or more nitro groupsBasicity, color (dyes), polymerization capability
Salts Reaction with organic or inorganic basesEnergetic performance, hygroscopicity

Development of More Sustainable and Selective Synthetic Routes

The traditional synthesis of highly nitrated aromatic compounds often involves harsh conditions, the use of strong acids (sulfuric and nitric acid), and the potential for producing unwanted byproducts. orgsyn.org Modern research is increasingly focused on developing "green" or sustainable synthetic methods that minimize environmental impact. rsc.org

Future research into the synthesis of HTNBA and its derivatives should prioritize sustainability. Key areas for development include:

Improved Catalysis: Investigating novel catalytic systems for nitration that offer higher selectivity and reduce the need for excess strong acids. This could involve solid acid catalysts or phase-transfer catalysts that are more easily recovered and recycled.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages in safety, control, and scalability for energetic or hazardous reactions like nitration. Flow reactors allow for precise control of temperature and reaction time, minimizing the formation of impurities.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, could reduce the environmental footprint of the synthesis.

Atom Economy and Process Mass Intensity (PMI): Future synthetic routes should be evaluated based on metrics like atom economy (maximizing the incorporation of reactant atoms into the final product) and PMI (the total mass of waste produced per unit of product). chemrxiv.orgresearchgate.net The goal is to design routes that are not only effective but also inherently less wasteful. rsc.org

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound as both a versatile chemical intermediate and a platform for the development of novel functional materials, while simultaneously advancing the principles of sustainable chemistry.

Q & A

Q. What are the primary synthetic pathways for producing 3-Hydroxy-2,4,6-trinitrobenzoic acid, and how do reaction conditions influence product yield?

The compound is synthesized via oxynitration of benzoic acid, involving phenyl mercuric nitrate intermediates and nitric acid. Key parameters include nitric acid concentration (≥90% minimizes phenol byproducts by favoring mercuration-nitration over aqueous-phase diazonium salt formation) and reaction temperature (controlled to prevent premature decomposition). Yields improve with stoichiometric control of nitrogen oxides during nitration steps .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy (1H and 13C) identifies aromatic proton environments and nitro/hydroxy group positions.
  • Mass spectrometry (MS) validates molecular weight (expected m/z: 287.99 for C7H3N3O9).
  • HPLC with UV detection (λ ~300 nm) assesses purity, while X-ray crystallography resolves crystal packing and bond angles. Cross-referencing with databases like NIST ensures spectral accuracy .

Q. What storage conditions are recommended for this compound to prevent degradation?

Store in airtight, light-resistant containers at 2–8°C to mitigate thermal and photolytic decomposition. Periodic FT-IR analysis monitors degradation (e.g., loss of nitro group absorbance at ~1530 cm⁻¹) .

Advanced Research Questions

Q. How does nitric acid concentration modulate the mechanistic pathway during synthesis?

Concentrated nitric acid (>90%) suppresses phenol formation by promoting direct nitration of the phenyl mercuric intermediate. Lower concentrations favor hydrolysis to diazonium salts, leading to phenolic byproducts. Mechanistic studies using isotopic labeling (e.g., 15NO3−) track nitro group incorporation .

Q. What thermal decomposition pathways are observed in this compound, and how can they be controlled?

Differential scanning calorimetry (DSC) reveals exothermic decomposition peaks at ~180°C. Mitigation strategies include:

  • Conducting reactions below 100°C.
  • Using inert atmospheres (N2/Ar) to prevent oxidative side reactions.
  • Avoiding contact with transition metals (e.g., Cu, Fe) that catalyze decomposition .

Q. How can researchers resolve discrepancies in spectral data for this compound?

Cross-validate results using NIST reference spectra and multi-technique approaches:

  • IR spectroscopy confirms functional groups (e.g., broad -OH stretch ~3200 cm⁻¹).
  • Elemental analysis verifies C/H/N/O ratios (theoretical: C 29.09%, H 1.04%, N 14.54%). Discrepancies in NMR shifts may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. What strategies optimize scalability while maintaining safety in large-scale synthesis?

  • Batch-wise nitric acid addition minimizes exothermic risks.
  • Real-time pressure monitoring in reactors prevents over-pressurization.
  • Quenching protocols (e.g., ice-cold water baths) neutralize excess acid post-reaction. Safety measures include remote operation and blast-resistant equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.